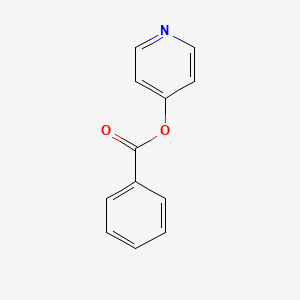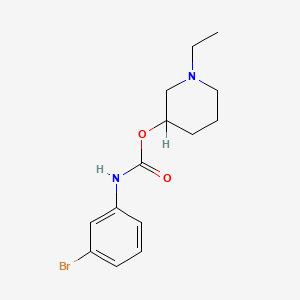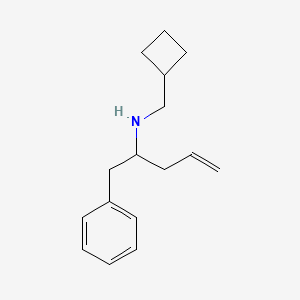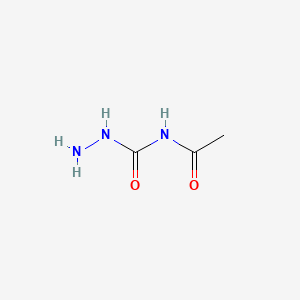
N-Acetylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylhydrazinecarboxamide is an organic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylhydrazinecarboxamide can be synthesized through the amidation of carboxylic acids with amines. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Common methods include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction . Additionally, the hydrolysis of nitriles under mildly basic conditions can also yield amides .
Industrial Production Methods
Industrial production of this compound often involves the use of carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. These derivatives react with amines to form the desired amide product. The choice of derivative and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
N-Acetylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Acetylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Acetylhydrazinecarboxamide include other carboxamides such as:
- N-Methylhydrazinecarboxamide
- N-Ethylhydrazinecarboxamide
- N-Propylhydrazinecarboxamide
Uniqueness
This compound is unique due to its specific acetyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and biological applications .
Propriétés
Numéro CAS |
34505-15-2 |
|---|---|
Formule moléculaire |
C3H7N3O2 |
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
N-(hydrazinecarbonyl)acetamide |
InChI |
InChI=1S/C3H7N3O2/c1-2(7)5-3(8)6-4/h4H2,1H3,(H2,5,6,7,8) |
Clé InChI |
FABZXXJETVNBBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
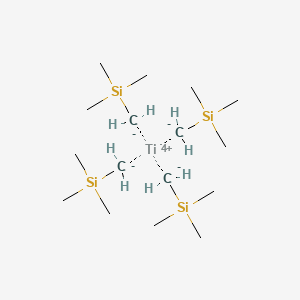
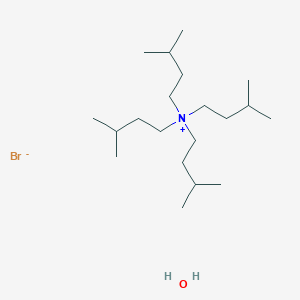
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
